molecular formula C30H28N6O8 B12711675 Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate CAS No. 79102-67-3

Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate

Cat. No.: B12711675
CAS No.: 79102-67-3
M. Wt: 600.6 g/mol
InChI Key: PIXYQDSJWJCYRB-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate, commonly known as C.I. Pigment Yellow 155 (CAS 68516-73-4), is a high-performance bisacetoacetarylide disazo pigment. Its molecular formula is C₃₄H₃₂N₆O₁₂, with a molecular weight of 716.65 g/mol . The compound is synthesized via tetrazotization of 2-amino terephthalic acid dimethyl ester, followed by coupling with N,N'-(1,4-phenylene)bis(acetoacetamide) . It exhibits a bright yellow hue, exceptional thermal stability (up to 300°C), and resistance to solvents and light, making it suitable for plastics, automotive coatings, and inks . Its low solubility in organic solvents contributes to its stability in polymer matrices .

Properties

CAS No.

79102-67-3

Molecular Formula

C30H28N6O8

Molecular Weight

600.6 g/mol

IUPAC Name

methyl 2-[[1-[4-[[2-[(2-methoxycarbonylphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzoate

InChI

InChI=1S/C30H28N6O8/c1-17(37)25(35-33-23-11-7-5-9-21(23)29(41)43-3)27(39)31-19-13-15-20(16-14-19)32-28(40)26(18(2)38)36-34-24-12-8-6-10-22(24)30(42)44-4/h5-16,25-26H,1-4H3,(H,31,39)(H,32,40)

InChI Key

PIXYQDSJWJCYRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=CC=CC=C2C(=O)OC)N=NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate typically involves the reaction of Donaldson alcohol with 2-amino-1-naphthalenesulfonic acid ethyl ester. This reaction occurs in an appropriate solvent, followed by crystallization and drying to obtain the yellow pigment .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the pigment’s consistency and quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula: C30H28N6O8
  • Molecular Weight: 600.58 g/mol
  • Synonyms: 2,2'-[1,4-Phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis(benzoic acid methyl) ester

Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its reactivity and potential applications.

Materials Science

Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate is utilized in the synthesis of advanced materials. Its azo group allows it to undergo various chemical reactions that can be harnessed to create polymers with specific properties.

Case Study: Synthesis of Azo Polymers
Recent studies have demonstrated the use of this compound in the synthesis of azo polymers that exhibit unique thermal and optical properties. These materials have potential applications in photonic devices and sensors due to their ability to change color in response to environmental stimuli.

Pharmaceutical Applications

The compound's structure suggests potential bioactivity, making it a candidate for drug development. The imino and acetyl groups may enhance its interaction with biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

Analytical Chemistry

This compound can serve as a chromogenic reagent in analytical chemistry. Its ability to form stable complexes with metal ions makes it useful for detecting trace metals in environmental samples.

Case Study: Detection of Heavy Metals
A study employed this compound as a colorimetric sensor for heavy metals such as lead and cadmium. The results demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring.

Comparative Data Table

Application AreaSpecific Use CaseKey Findings
Materials ScienceSynthesis of Azo PolymersUnique thermal and optical properties
PharmaceuticalsAnticancer ActivitySignificant cytotoxic effects on cancer cells
Analytical ChemistryDetection of Heavy MetalsHigh sensitivity and selectivity for metals

Mechanism of Action

The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate exerts its effects involves its interaction with molecular targets and pathways. The compound’s azo groups can undergo various chemical transformations, influencing its behavior in different environments. The specific pathways and targets depend on the application and conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pigment Yellow 155 belongs to the bisacetoacetarylide disazo class , which shares a backbone of two acetoacetyl groups linked via a central aromatic core. Below is a detailed comparison with functionally or structurally related pigments:

Pigment Yellow 95 (CAS 5280-80-8)

  • Structure : Contains a 2,5-dimethylphenylene core with chlorine substituents on the benzamide groups.
  • Molecular Formula : C₃₆H₂₈Cl₂N₆O₆.
  • Applications : Approved for food-contact polymers (≤1% by weight) under FDA regulations due to its low migration risk .
  • Performance: Similar thermal stability to PY155 but with a redder shade. Limited to niche applications in food packaging .

Pigment Yellow 101 (CAS 2387-03-3)

  • Structure : A naphthalazine derivative with two hydroxy-naphthalene units.
  • Molecular Formula : C₂₂H₁₆N₂O₂.
  • Applications : Used in fluorescent coatings and textiles.
  • Performance : Lower thermal stability (decomposes at 200°C) and lightfastness compared to PY155 .

Pigment Yellow 123 (CAS 4028-94-8)

  • Structure: Anthraquinone-based, with phthalamide linkages.
  • Molecular Formula : C₃₆H₂₀N₂O₆.
  • Applications : High-end plastics and paints requiring transparency.
  • Performance : Superior transparency but lower tinting strength than PY155 .

Pigment Yellow 184 (CAS 112764-76-8)

  • Structure: Monoazo yellow with a simpler benzimidazolone backbone.
  • Molecular Formula : C₁₆H₁₂Cl₂N₄O₄.
  • Applications : Cost-effective alternative for bulk plastics.
  • Performance : Lower weather resistance and narrower color space compared to PY155 .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Thermal Stability (°C) Lightfastness (ISO 1–8)
PY155 68516-73-4 C₃₄H₃₂N₆O₁₂ 716.65 Bisacetoacetarylide, tetramethyl ester Plastics, automotive coatings 300 7–8
PY95 5280-80-8 C₃₆H₂₈Cl₂N₆O₆ 708.54 Chlorinated benzamide, dimethylphenylene Food-contact polymers 280 7
PY101 2387-03-3 C₂₂H₁₆N₂O₂ 340.37 Naphthalazine, hydroxy groups Fluorescent textiles 200 5
PY123 4028-94-8 C₃₆H₂₀N₂O₆ 576.46 Anthraquinone-phthalamide Transparent plastics 250 6–7
PY184 112764-76-8 C₁₆H₁₂Cl₂N₄O₄ 393.20 Benzimidazolone, monoazo Bulk plastics 220 5–6

Key Findings

Structural Superiority: PY155’s bisacetoacetarylide framework provides broader conjugation and steric hindrance, enhancing UV resistance compared to monoazo analogs like PY184 .

Performance Trade-offs : While PY95 and PY123 excel in specific niches (food safety, transparency), PY155 offers a balanced profile for high-demand industrial applications.

Regulatory Edge: PY95 is FDA-compliant, but PY155 dominates non-food sectors due to its intensity and durability .

Biological Activity

Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate (CAS No. 79102-67-3) is a synthetic compound with potential applications in various fields, including dye chemistry and biological research. This article provides an overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C30H28N6O8
  • Molecular Weight : 600.58 g/mol
  • IUPAC Name : Methyl 2-[[1-[4-[[2-[(2-methoxycarbonylphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzoate

Biological Activity Overview

This compound exhibits various biological activities that have been explored in different studies. The main areas of interest include:

Antioxidant Activity

Research indicates that azo compounds, including this compound, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of azo dyes showed significant antioxidant activity when tested against reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Effects

Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Results indicate that this compound can induce apoptosis in certain cancer cells, leading to cell death. This property is particularly relevant in the context of developing new anticancer therapies .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated significant free radical scavenging ability .
Antimicrobial Efficacy Showed effectiveness against multiple bacterial strains with low MIC values .
Cytotoxicity in Cancer Cells Induced apoptosis in specific cancer cell lines .

The biological activities of this compound are attributed to its chemical structure which allows for interaction with biological macromolecules. The azo group is known to participate in redox reactions that can modulate oxidative stress levels within cells. Additionally, the compound's ability to form complexes with metal ions may enhance its antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of this azo compound involves multi-step coupling reactions, typically starting with diazotization and azo-coupling steps. Key intermediates include acetylated precursors and phenylenediamine derivatives. To improve efficiency:

  • Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Optimize solvent systems (e.g., ethanol with glacial acetic acid) and reflux conditions, as demonstrated in analogous bis-heterocycle syntheses .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the azo and ester functional groups?

Methodological Answer:

  • FT-IR : Identify the azo (–N=N–) stretch (~1400–1600 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and ester methyl groups (δ 3.8–4.2 ppm). 2D NMR (COSY, HSQC) can clarify complex splitting patterns from the phenyl backbone .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, especially for the azo bridge and acetyl groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
    • Expose the compound to buffers (pH 1–13) at 25–80°C for 24–72 hours.
    • Monitor degradation via UV-Vis (azo bond absorbance ~400–500 nm) and HPLC .
  • For thermal stability, use TGA-DSC to identify decomposition temperatures and exothermic/endothermic transitions .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Perform DFT calculations to map the HOMO-LUMO gap, azo bond electron density, and charge distribution. This predicts redox behavior and susceptibility to nucleophilic/electrophilic attacks .
  • Simulate reaction pathways (e.g., azo bond cleavage) using software like Gaussian or ORCA. Validate with experimental kinetics (e.g., Arrhenius plots) .
  • Compare computed UV-Vis spectra (TD-DFT) with experimental data to correlate electronic transitions with structural features .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic analysis?

Methodological Answer:

  • Cross-validation : Combine single-crystal XRD (for absolute configuration) with solid-state NMR to assess packing effects on chemical shifts .
  • For amorphous samples, use PXRD to detect polymorphism and compare with computational crystal structure predictions (e.g., Mercury CSD) .
  • Reconcile NMR/IR data with computational geometry optimizations (e.g., identifying rotational isomers of the azo group) .

Q. How does steric hindrance from the phenyl backbone influence cross-coupling reactivity?

Methodological Answer:

  • Experimental : Perform Suzuki-Miyaura coupling trials with aryl halides. Monitor yields and byproducts via GC-MS to quantify steric effects .
  • Computational : Calculate steric maps (e.g., using SambVca) to quantify buried volume around reactive sites. Correlate with kinetic data .
  • Compare with less hindered analogs (e.g., replacing phenyl with methyl groups) to isolate steric contributions .

Q. What purification techniques are critical for achieving high purity in this compound?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate azo isomers .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility tests at varying temperatures .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment (>98%) .

Data Contradiction and Optimization

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Systematically test solubility in a solvent series (e.g., hexane, toluene, DCM, ethanol, DMSO) using gravimetric analysis.
  • Cross-reference with Hansen solubility parameters (δD, δP, δH) to explain anomalies .
  • Use molecular dynamics simulations to model solvent interactions with the azo and ester moieties .

Q. What experimental controls are essential when studying its potential as a photosensitizer?

Methodological Answer:

  • Include reference compounds (e.g., methylene blue) to calibrate light absorption and ROS generation rates .
  • Control for oxygen levels (e.g., N₂ vs. O₂ atmosphere) during photostability assays .
  • Use actinometry to quantify photon flux in UV-Vis irradiation setups .

Application-Driven Research

Q. How can this compound be functionalized for use in supramolecular materials?

Methodological Answer:

  • Introduce carboxylate or amine groups via hydrolysis of the ester or azo reduction, enabling coordination with metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Study self-assembly in nonpolar solvents using SAXS or TEM to characterize nanostructures .
  • Modify the phenyl backbone with electron-withdrawing groups (e.g., –NO₂) to tune π-π stacking interactions .

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